
Diethyl 2,2'-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate is a complex organic compound with the molecular formula C30H29ClN2O8 and a molecular weight of 581.01 g/mol . This compound is known for its unique structure, which includes a quinoxaline core substituted with chloro and phenylene groups, making it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate involves multiple steps, starting with the preparation of the quinoxaline core. The core is typically synthesized through the condensation of o-phenylenediamine with a suitable diketone, followed by chlorination to introduce the chloro substituent. The phenylene groups are then introduced through etherification reactions using appropriate phenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinoxalines.
Scientific Research Applications
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloro and phenylene groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
Ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate: A fluoro analog of the herbicide quizalofopethyl.
Diethyl 5,5’-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate): Another complex ester with a different core structure.
Uniqueness
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate is unique due to its specific combination of a quinoxaline core with chloro and phenylene substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H29ClN2O8 |
|---|---|
Molecular Weight |
581.0 g/mol |
IUPAC Name |
ethyl 2-[4-[6-chloro-3-[4-(1-ethoxy-1-oxopropan-2-yl)oxyphenoxy]quinoxalin-2-yl]oxyphenoxy]propanoate |
InChI |
InChI=1S/C30H29ClN2O8/c1-5-36-29(34)18(3)38-21-8-12-23(13-9-21)40-27-28(33-26-17-20(31)7-16-25(26)32-27)41-24-14-10-22(11-15-24)39-19(4)30(35)37-6-2/h7-19H,5-6H2,1-4H3 |
InChI Key |
WORFMDAOZXHTND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Cl)N=C2OC4=CC=C(C=C4)OC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



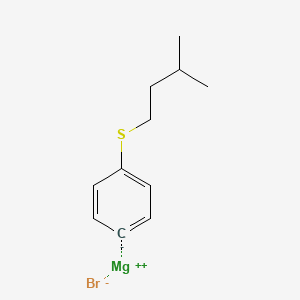
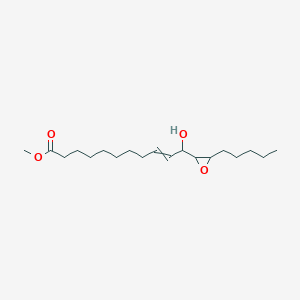
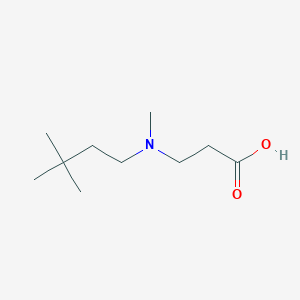
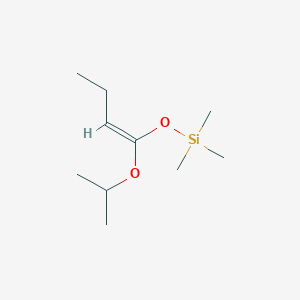
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)

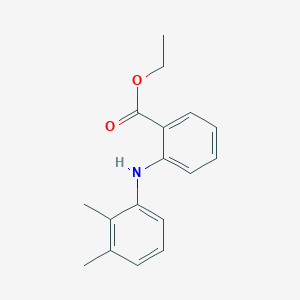

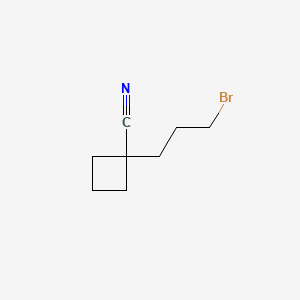

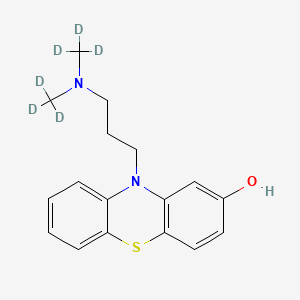
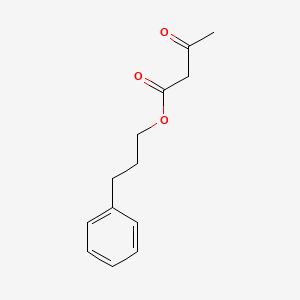
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
